molecular formula C10H11ClFNO B2394940 2-chloro-N-[(4-fluorophenyl)methyl]propanamide CAS No. 923113-14-8

2-chloro-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B2394940
CAS No.: 923113-14-8
M. Wt: 215.65
InChI Key: NIECYTLHZCSRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-chloro-N-[(4-fluorophenyl)methyl]propanamide typically involves the reaction of 4-fluorobenzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-chloro-N-[(4-fluorophenyl)methyl]propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-[(4-fluorophenyl)methyl]propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-[(4-fluorophenyl)methyl]propanamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIECYTLHZCSRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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